![molecular formula C52H56N4O11S3 B14752077 3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[104004,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate” is a complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of indole derivatives, sulfonation, and the introduction of various functional groups. Each step requires specific reagents and conditions, such as:
Indole Formation: This may involve the Fischer indole synthesis using phenylhydrazine and ketones.
Sulfonation: Sulfonation of indole derivatives can be achieved using sulfuric acid or chlorosulfonic acid.
Functional Group Introduction: Various functional groups can be introduced through reactions like alkylation, acylation, and amination.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification Techniques: Techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might be used as a catalyst in organic reactions.
Material Science:
Biology
Biological Probes: Use as a fluorescent probe for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Diagnostic Agents: Use in diagnostic imaging techniques.
Industry
Dyes and Pigments: Application in the production of dyes and pigments for various industries.
Sensors: Development of sensors for detecting specific substances.
Wirkmechanismus
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to various effects. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan.
Sulfonated Compounds: Sulfonated dyes and drugs like sulfonamides.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple functional groups and aromatic systems
Eigenschaften
Molekularformel |
C52H56N4O11S3 |
|---|---|
Molekulargewicht |
1009.2 g/mol |
IUPAC-Name |
3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67) |
InChI-Schlüssel |
LQHUKJFMCCLWEL-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
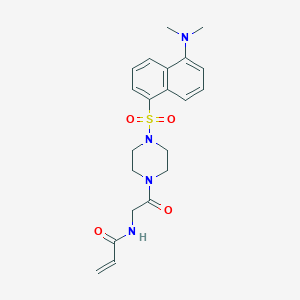
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
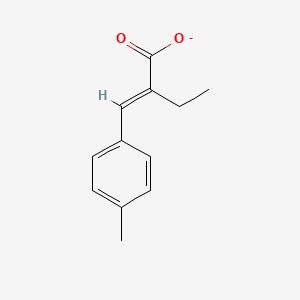
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
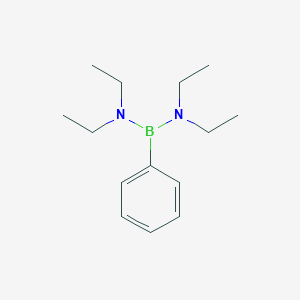
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
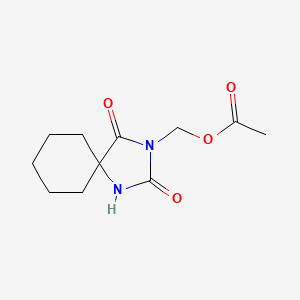
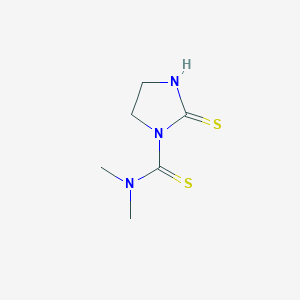

![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)

![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
